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Compound of Interest

Compound Name: 6-methoxy-1H-indazol-3-amine

Cat. No.: B1603860 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-methoxy-1H-indazol-
3-amine

Abstract
6-methoxy-1H-indazol-3-amine is a heterocyclic compound of significant interest in medicinal

chemistry, serving as a crucial building block for the synthesis of pharmacologically active

agents.[1] Its utility as a "hinge-binding fragment" in kinase inhibitors, for example, underscores

the importance of its precise structural elucidation.[1] This technical guide provides a

comprehensive overview of the spectroscopic methodologies required for the unambiguous

identification and characterization of 6-methoxy-1H-indazol-3-amine. While a complete set of

publicly available experimental spectra for this specific molecule is limited, this document

leverages established principles of spectroscopy and data from closely related analogues to

present a robust, predictive analysis. It is designed for researchers, chemists, and drug

development professionals who require a deep understanding of how to confirm the structure

and purity of this and similar molecules. The guide details the theoretical basis and practical

application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and

Infrared (IR) Spectroscopy, offering field-proven insights into experimental design and data

interpretation.

Molecular Structure and Isomerism
The foundational step in any spectroscopic analysis is understanding the molecule's structure.

6-methoxy-1H-indazol-3-amine consists of a bicyclic indazole core, substituted with a
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methoxy group at position 6 and an amine group at position 3. A critical feature of the indazole

ring is annular tautomerism, where the proton on the nitrogen can reside on either N1 or N2.[2]

The 1H-tautomer is generally more stable.[3] Spectroscopic techniques, particularly NMR, are

indispensable for confirming the substitution pattern and the dominant tautomeric form.[4]

Figure 1: Structure of 6-methoxy-1H-indazol-3-amine.

Integrated Spectroscopic Workflow
A multi-technique approach is essential for rigorous structural confirmation. No single method

provides all necessary information. The workflow below illustrates a logical sequence for

analysis, starting with confirmation of mass and elemental composition, followed by detailed

mapping of the proton and carbon framework, and concluding with functional group

identification.
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Caption: A typical workflow for spectroscopic analysis.
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Mass Spectrometry (MS)
Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) is the gold standard for

confirming the elemental composition of a synthesized compound. Unlike nominal mass

measurements, HRMS provides a highly accurate mass-to-charge ratio (m/z), typically to four

or more decimal places. This precision allows for the calculation of a unique elemental formula,

ruling out other potential structures with the same nominal mass. For 6-methoxy-1H-indazol-
3-amine, the expected monoisotopic mass is 163.07455 Da.[5]

Predicted High-Resolution Mass Data
The table below outlines the predicted m/z values for common adducts of 6-methoxy-1H-
indazol-3-amine, which are crucial for interpreting the output from an electrospray ionization

(ESI) source.[5]

Adduct Formula Predicted m/z (Da)

[M+H]⁺ C₈H₁₀N₃O⁺ 164.08183

[M+Na]⁺ C₈H₉N₃NaO⁺ 186.06377

[M+K]⁺ C₈H₉KN₃O⁺ 202.03771

[M-H]⁻ C₈H₈N₃O⁻ 162.06727

Experimental Protocol: HRMS via ESI-TOF
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g.,

methanol or acetonitrile).

Instrument Setup: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass

spectrometer. Calibrate the instrument using a known standard immediately prior to the run

to ensure high mass accuracy.

Data Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-10

µL/min. Acquire data in both positive and negative ion modes to observe protonated

([M+H]⁺) and deprotonated ([M-H]⁻) species, respectively.
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Data Analysis: Compare the measured m/z of the most intense ion (e.g., [M+H]⁺) with the

theoretical value calculated for C₈H₁₀N₃O⁺. The mass error should ideally be less than 5

ppm to confidently confirm the elemental composition.

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
Expertise & Rationale: ¹H NMR spectroscopy provides detailed information about the chemical

environment, connectivity, and relative number of hydrogen atoms in a molecule. For 6-
methoxy-1H-indazol-3-amine, it is used to confirm the presence and positioning of the

methoxy group, the substitution pattern on the aromatic ring, and the nature of the N-H protons.

The choice of solvent is critical; DMSO-d₆ is often preferred for amine-containing compounds

as it slows the exchange of labile N-H protons, allowing them to be observed as distinct

signals.

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration
Rationale /
Notes

H-7 ~7.4 - 7.6 Doublet (d) 1H

Located ortho to

the electron-

donating N1,

expected to be

downfield.

Coupled to H-5.

H-5 ~6.8 - 7.0
Doublet of

Doublets (dd)
1H

Coupled to both

H-7 and H-4.

H-4 ~6.6 - 6.8 Doublet (d) 1H

Located ortho to

the electron-

donating

methoxy group,

expected to be

upfield. Coupled

to H-5.

-OCH₃ ~3.8 Singlet (s) 3H

Characteristic

region for

methoxy protons.

No adjacent

protons to couple

with.

-NH₂ ~5.5 - 6.5
Broad Singlet (br

s)
2H

Labile protons,

chemical shift

can vary with

concentration

and temperature.

Appears broad

due to exchange

and quadrupolar

coupling with

nitrogen.
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-NH (indazole) ~11.0 - 12.0
Broad Singlet (br

s)
1H

Characteristic

downfield shift

for indazole N-H

proton. Broad

due to proton

exchange.

Experimental Protocol: ¹H NMR Acquisition
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl

sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard

(δ 0.00 ppm).

Instrument Tuning: Place the NMR tube in the spectrometer. Lock onto the deuterium signal

of the solvent and shim the magnetic field to achieve optimal homogeneity.

Data Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of

~15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift

scale to the TMS signal. Integrate the peaks to determine the relative proton ratios.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
Expertise & Rationale: ¹³C NMR spectroscopy identifies all unique carbon environments in a

molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the carbon skeleton.

A standard experiment is proton-decoupled, meaning each unique carbon appears as a single

line, simplifying the spectrum. The chemical shifts are highly indicative of the carbon type

(aliphatic, aromatic, carbonyl, etc.). For this molecule, it will confirm the eight distinct carbon

atoms of the structure.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
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Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale / Notes

C3 ~150 - 155

Carbon bearing the amine

group in the indazole ring,

significantly deshielded.

C6 ~158 - 162

Aromatic carbon attached to

the oxygen of the methoxy

group, highly deshielded.

C7a ~140 - 145
Bridgehead carbon of the

indazole ring.

C3a ~120 - 125
Second bridgehead carbon of

the indazole ring.

C5 ~115 - 120 Aromatic CH carbon.

C7 ~110 - 115 Aromatic CH carbon.

C4 ~95 - 100

Aromatic CH carbon ortho to

the electron-donating methoxy

group, expected to be

significantly shielded (upfield).

-OCH₃ ~55 - 60
Characteristic chemical shift

for a methoxy carbon.

Experimental Protocol: ¹³C NMR Acquisition
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher

concentration (~20-30 mg) may be beneficial due to the lower sensitivity of the ¹³C nucleus.

Instrument Setup: Use the same spectrometer, switching the probe to the ¹³C frequency.

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~220

ppm) is required. Due to the low natural abundance of ¹³C and longer relaxation times, a

greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds)

are necessary to achieve a good signal-to-noise ratio.
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Data Processing: Process the data similarly to the ¹H spectrum (Fourier transform, phasing,

baseline correction). Calibrate the spectrum to the central peak of the DMSO-d₆ septet (δ

39.52 ppm).

Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid and effective technique for identifying the

functional groups present in a molecule. It works by measuring the absorption of infrared

radiation, which excites molecular vibrations (stretching, bending). For 6-methoxy-1H-indazol-
3-amine, IR is used to confirm the presence of the primary amine (N-H bonds), the aromatic

ring (C=C and C-H bonds), and the methoxy group (C-O and C-H bonds).

Predicted IR Absorption Bands
Wavenumber
(cm⁻¹)

Vibration Type Intensity Functional Group

3450 - 3300
N-H Asymmetric &

Symmetric Stretch
Medium

Primary Amine (-NH₂)

[6]

3100 - 3000 C-H Aromatic Stretch Medium Aromatic Ring

2950 - 2850 C-H Aliphatic Stretch Medium Methoxy (-OCH₃)

1650 - 1580 N-H Bend (Scissoring) Strong
Primary Amine (-NH₂)

[6]

1620 - 1450
C=C & C=N Ring

Stretch
Strong

Indazole Aromatic

System

1335 - 1250 C-N Aromatic Stretch Strong Aryl-Amine[7]

1250 - 1200
C-O Asymmetric

Stretch
Strong

Aryl-Alkyl Ether

(Methoxy)

~1050
C-O Symmetric

Stretch
Medium

Aryl-Alkyl Ether

(Methoxy)

Causality: The presence of two distinct bands in the 3450-3300 cm⁻¹ region is a hallmark of a

primary amine (R-NH₂), corresponding to the asymmetric and symmetric stretching modes.
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This is a key diagnostic feature that distinguishes it from a secondary amine (one band) or a

tertiary amine (no bands in this region).[6][8]

Experimental Protocol: FTIR via ATR
Sample Preparation: No special preparation is needed for an Attenuated Total Reflectance

(ATR) setup. Place a small amount of the solid powder directly onto the ATR crystal.

Background Scan: Clean the crystal with a suitable solvent (e.g., isopropanol) and acquire a

background spectrum of the empty stage. This is crucial to subtract the spectral contributions

of atmospheric CO₂ and water vapor.

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-

noise ratio.

Data Analysis: The instrument software will automatically ratio the sample scan against the

background scan to produce the final absorbance or transmittance spectrum. Label the

significant peaks corresponding to the predicted functional groups.

Conclusion: A Unified Spectroscopic Identity
The structural elucidation of 6-methoxy-1H-indazol-3-amine is a process of convergent

validation. HRMS confirms the correct elemental formula (C₈H₉N₃O). ¹H NMR verifies the

1,2,4-substitution pattern on the benzene ring, the presence of the methoxy group, and the

relative count of all protons. ¹³C NMR confirms the presence of eight unique carbon

environments consistent with the proposed structure. Finally, IR spectroscopy provides

definitive evidence for the key functional groups—the primary amine, the ether linkage, and the

aromatic system. Together, these orthogonal techniques provide an unassailable,

comprehensive spectroscopic profile that confirms the identity and purity of the target molecule,

a critical requirement for its application in research and drug development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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